molecular formula C27H22ClN3O2S B2983115 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034349-86-3

2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2983115
CAS No.: 2034349-86-3
M. Wt: 488
InChI Key: RFJJQRGFZFDRMC-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative characterized by a thioether-linked 4-chlorobenzyl group, a 3-methoxybenzyl substituent at position 3, and a phenyl group at position 6. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents suggests tunable electronic properties, which may influence binding affinity and solubility.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-22-9-5-6-19(14-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-18-10-12-21(28)13-11-18/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJJQRGFZFDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as ammonium acetate and suitable aldehydes or ketones are often used under reflux conditions.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol derivative in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Methoxybenzyl Group: This step typically involves a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Functionalization: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Effects :

  • The target compound uses a 4-chlorobenzylthio group, whereas analogs in and feature 2-chloro-4-fluorobenzylthio. The addition of fluorine may enhance metabolic stability but reduce lipophilicity compared to chlorine.
  • The 3-methoxybenzyl group in the target compound differs from the 4-methoxybenzyl () and 2-methoxybenzyl () analogs. Methoxy positional isomers can alter steric hindrance and π-π stacking interactions with target proteins.

Molecular and Physicochemical Properties

Table 2: Molecular Properties Comparison

Compound Molecular Weight Halogen Content Hydrogen Bond Acceptors Hydrogen Bond Donors Rotatable Bonds
Target Compound ~505.0 1 Cl 5 (O, N, S) 1 (NH) 6
506.0 1 Cl, 1 F 5 1 6
351.4 1 F 3 1 4
455.0 1 Cl 4 0 8

Analysis:

  • The target compound and its analogs () exhibit higher molecular weights (>500 Da), which may limit blood-brain barrier permeability but improve target binding through extended van der Waals interactions.

Substituent Effects and Implications

Thioether Linkage :

  • The 4-chlorobenzylthio group in the target compound vs. fluorinated analogs () may influence electrophilicity. Chlorine’s higher atomic polarizability could enhance hydrophobic interactions compared to fluorine.

Methoxy Position :

  • The 3-methoxybenzyl group in the target compound introduces meta-substitution effects, which may disrupt crystallinity compared to para-substituted analogs (), as seen in single-crystal studies of related compounds (e.g., ).

Biological Activity

2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with CAS number 2034315-90-5, is a synthetic compound belonging to the pyrrolo[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula: C27H22ClN3O2S
  • Molecular Weight: 488.0 g/mol
  • Structure: The compound features a complex structure with a pyrrolo-pyrimidine core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects. The specific compound has shown promise in several areas:

Anticancer Activity

  • Mechanism of Action : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may influence the expression of apoptosis-associated proteins such as PARP and Bax while downregulating anti-apoptotic proteins like Bcl-2 and Survivin .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has been shown to exert cytotoxic effects against breast cancer cell lines such as MDA-MB231 and MCF-7 .

Enzyme Inhibition

The compound may act as an inhibitor of certain kinases involved in cancer progression. Research has highlighted its potential to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular stress responses and inflammation .

Antimicrobial Properties

Preliminary studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines possess antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant activity against bacterial strains .

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class:

  • Case Study 1 : A study on a similar pyrrolo-pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models of prostate cancer when administered at doses of 15 mg/kg for 21 days without apparent neurotoxicity .
  • Case Study 2 : Another investigation reported that compounds with similar structural motifs were effective in overcoming multidrug resistance in cancer cells by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB231 and MCF-7 cells
Enzyme InhibitionInhibits p38 MAPK
AntimicrobialPotential activity against various pathogens
In Vivo EfficacySignificant tumor growth inhibition in xenografts

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the (4-chlorobenzyl)thio and (3-methoxybenzyl) substituents into the pyrrolo[3,2-d]pyrimidin-4(5H)-one core?

  • The synthesis of thioether-linked derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, in analogous pyrazolo[3,4-d]pyrimidinones, the thioether moiety is introduced via reaction of a brominated intermediate with a thiol-containing reagent (e.g., 3-fluorobenzyl mercaptan) under basic conditions (e.g., NaH in DMF) . The methoxybenzyl group may be added through alkylation or Mitsunobu reactions, as seen in similar pyrrolo[3,2-d]pyrimidine syntheses .

Q. How can structural ambiguities in the final compound be resolved using crystallographic techniques?

  • Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and substituent orientation. For instance, studies on related pyrrolo-pyrimidine derivatives (e.g., 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine) used SCXRD to validate bond angles, torsion angles, and intermolecular interactions, with refinement performed via SHELXL . Data-to-parameter ratios >13:1 and R-factors <0.08 are considered reliable .

Q. What analytical techniques are essential for purity and structural validation?

  • High-performance liquid chromatography (HPLC) with UV detection (e.g., 96–99% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C, DEPT, HSQC) are standard. Mass spectrometry (MS) confirms molecular weight. For example, analogous compounds in reported HPLC purity data and NMR/MS spectra to verify identity .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization of the pyrrolo-pyrimidine core be addressed?

  • Regioselectivity in fused heterocycles often depends on reaction conditions and directing groups. In 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis, cyclization was controlled by steric and electronic effects of substituents (e.g., chloro vs. ethyl groups) . Computational modeling (DFT) or kinetic studies may further optimize conditions to favor the desired regioisomer .

Q. What strategies mitigate data contradictions between theoretical and experimental NMR chemical shifts?

  • Discrepancies arise from solvent effects, conformational flexibility, or crystal packing. Hybrid approaches combining experimental NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can resolve ambiguities. For example, studies on thiazolo[3,2-a]pyrimidines used DFT to predict shifts, aligning them with experimental data to validate assignments .

Q. How can the biological activity of this compound be rationalized through structure-activity relationship (SAR) studies?

  • SAR analysis requires systematic modification of substituents (e.g., chloro, methoxy, phenyl groups) and evaluation of bioactivity. For ALDH1A inhibitors ( ), replacing the oxetanyl group with bulkier substituents improved potency . Molecular docking (e.g., AutoDock Vina) into target protein structures (e.g., ALDH1A) can predict binding modes and guide SAR .

Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are effective. A flow-chemistry study () optimized diazomethane synthesis by varying temperature, residence time, and reagent ratios, achieving >20% yield improvements . Statistical software (e.g., JMP, Minitab) aids in analyzing parameter interactions .

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